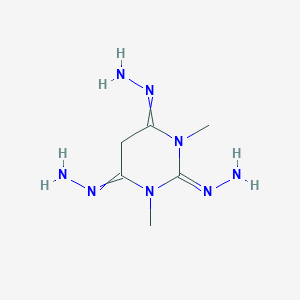
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydropyrimidine core, which is substituted with hydrazinylidene groups at positions 2, 4, and 6, and methyl groups at positions 1 and 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine typically involves the reaction of a suitable hexahydropyrimidine precursor with hydrazine derivatives. One common method involves the nucleophilic substitution of hydrazine on a chlorinated hexahydropyrimidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinylidene groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted hexahydropyrimidines.
科学研究应用
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
作用机制
The mechanism by which 2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine exerts its effects involves interactions with specific molecular targets. The hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems.
相似化合物的比较
Similar Compounds
2,4,6-Trihydrazinyl-1,3,5-triazine: Similar in structure but with a triazine core instead of a hexahydropyrimidine.
2,4,6-Trimethyl-1,3,5-triazine: Contains methyl groups at positions 2, 4, and 6, but lacks hydrazinylidene groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Features pyridyl groups instead of hydrazinylidene groups.
Uniqueness
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine is unique due to its combination of hydrazinylidene and methyl groups on a hexahydropyrimidine core. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
113597-43-6 |
|---|---|
分子式 |
C6H14N8 |
分子量 |
198.23 g/mol |
IUPAC 名称 |
(2,6-dihydrazinylidene-1,3-dimethyl-1,3-diazinan-4-ylidene)hydrazine |
InChI |
InChI=1S/C6H14N8/c1-13-4(10-7)3-5(11-8)14(2)6(13)12-9/h3,7-9H2,1-2H3 |
InChI 键 |
NPBGWAPHJIEVBY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN)CC(=NN)N(C1=NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
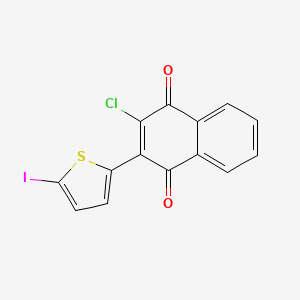
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
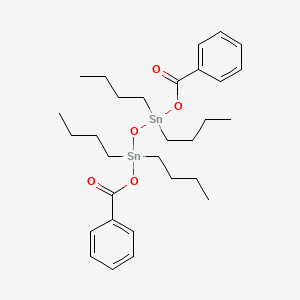
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
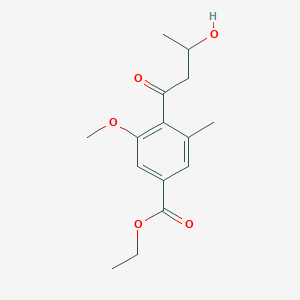

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
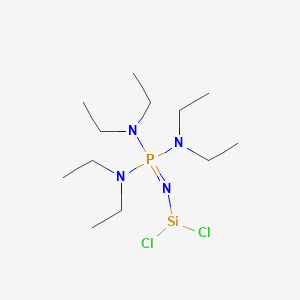
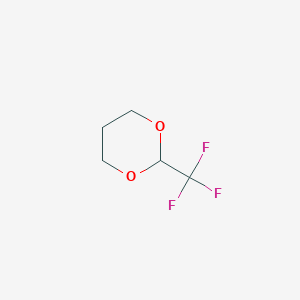
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
